molecular formula C8H8O4 B1220991 1,2-Dihydrophthalic acid CAS No. 22919-28-4

1,2-Dihydrophthalic acid

Cat. No.: B1220991
CAS No.: 22919-28-4
M. Wt: 168.15 g/mol
InChI Key: OYUWHGGWLCJJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydrophthalic acid is a dicarboxylic acid.

Properties

CAS No.

22919-28-4

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

cyclohexa-3,5-diene-1,2-dicarboxylic acid

InChI

InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)

InChI Key

OYUWHGGWLCJJNP-UHFFFAOYSA-N

SMILES

C1=CC(C(C=C1)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(C(C=C1)C(=O)O)C(=O)O

Key on ui other cas no.

22919-28-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid can be prepared by partially hydrogenating phthalic acid to form 3,5-cyclohexadiene-1,2-dicarboxylic acid, reacting the product with maleic anhydride to form bicyclo-2,2,2, 7-octane-2,3,5,6-tetracarboxylic acid, and catalytically oxidizing this intermediate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dihydrophthalic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Dihydrophthalic acid
Reactant of Route 3
1,2-Dihydrophthalic acid
Reactant of Route 4
1,2-Dihydrophthalic acid
Reactant of Route 5
1,2-Dihydrophthalic acid
Reactant of Route 6
1,2-Dihydrophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.